1-(4-Carboxyphenyl)-1H-tetrazole chemical structure
1-(4-Carboxyphenyl)-1H-tetrazole chemical structure
An In-Depth Technical Guide to 1-(4-Carboxyphenyl)-1H-tetrazole: Synthesis, Characterization, and Advanced Applications
1-(4-Carboxyphenyl)-1H-tetrazole, also known as 4-(1H-Tetrazol-1-yl)benzoic acid (4-TBA), is a bifunctional organic compound featuring a phenyl ring substituted with a carboxylic acid group at the para position and a 1H-tetrazole ring. Its chemical structure, with the CAS Number 78190-05-3, provides a unique combination of properties that make it a molecule of significant interest in medicinal chemistry and materials science.[1]
The strategic value of 4-TBA lies in its dual functionalities. The carboxylic acid group offers a classic site for forming amide bonds, esters, or coordinating to metal centers as a carboxylate. The tetrazole ring, a heterocyclic system of four nitrogen atoms and one carbon, serves as a metabolically robust bioisostere for carboxylic acids.[2][3] This bioisosteric relationship is central to its application in drug design, where replacing a carboxyl group with a tetrazole can enhance physicochemical properties like lipophilicity and metabolic stability without compromising the acidic character required for target binding.[4][5] Furthermore, the ability of both the carboxylate and the tetrazole nitrogens to coordinate with metal ions makes 4-TBA an excellent rigid linker for the construction of advanced porous materials like Metal-Organic Frameworks (MOFs).[6][7]
This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the synthesis, structural characterization, and key applications of 1-(4-Carboxyphenyl)-1H-tetrazole.
Synthesis and Mechanistic Rationale
The most common and efficient synthesis of 1-(4-Carboxyphenyl)-1H-tetrazole and its derivatives involves a [3+2] cycloaddition reaction between an organic nitrile and an azide salt. This method is widely adopted due to its high atom economy and the general availability of starting materials.
Causality of Experimental Design: The chosen synthetic route leverages the reaction between 4-cyanobenzoic acid and sodium azide. The use of a catalyst, such as zinc salts, is crucial as it coordinates to the nitrile nitrogen, activating the carbon-nitrogen triple bond towards nucleophilic attack by the azide ion.[8] Water or polar aprotic solvents like DMF are typically used to facilitate the dissolution of the azide salt and stabilize the charged intermediates.[9] The acidic workup is necessary to protonate the resulting tetrazolate anion to yield the final 1H-tetrazole product.
Experimental Protocol: Synthesis via [3+2] Cycloaddition
This protocol describes a robust method for synthesizing 5-substituted 1H-tetrazoles from nitriles.[8]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-cyanobenzoic acid (1 equivalent), sodium azide (1.5 equivalents), and zinc chloride (0.5 equivalents).
-
Solvent Addition: Add distilled water to the flask to create a suspension. The use of water as a solvent represents a green chemistry approach.[8]
-
Reflux: Heat the reaction mixture to reflux (100 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Workup: Cool the reaction mixture to room temperature. Carefully acidify the mixture with a dilute solution of hydrochloric acid (e.g., 3M HCl) to pH ~2. This step protonates the tetrazolate salt, causing the product to precipitate.
-
Isolation: Collect the precipitated white solid by vacuum filtration.
-
Purification: Wash the solid with cold water to remove any remaining inorganic salts. The product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure 1-(4-Carboxyphenyl)-1H-tetrazole.
Caption: A workflow diagram illustrating the key stages of synthesis.
Structural Elucidation and Physicochemical Properties
Confirmation of the chemical structure and purity of the synthesized 1-(4-Carboxyphenyl)-1H-tetrazole is achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Spectra are typically recorded in a deuterated solvent like DMSO-d₆.
| Data Type | Observed Chemical Shifts (δ, ppm) and Multiplicity | Assignment |
| ¹H NMR | ~8.0-8.2 (d, 2H), ~7.6-7.8 (d, 2H) | Aromatic protons of the para-substituted phenyl ring. |
| ~9.5-10.0 (s, 1H) | Acidic proton of the tetrazole ring (N-H). | |
| ~13.0 (br s, 1H) | Carboxylic acid proton (-COOH). | |
| ¹³C NMR | ~167 ppm | Carbonyl carbon of the carboxylic acid group. |
| ~155 ppm | Carbon atom of the tetrazole ring. | |
| ~125-140 ppm | Aromatic carbons of the phenyl ring. | |
| (Note: Exact chemical shifts can vary based on solvent and concentration. The data presented is typical based on literature values for similar structures.)[10][11][12] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum is characterized by several key absorption bands.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |
| 2500-3300 (broad) | O-H stretch | Carboxylic acid |
| ~3100 | N-H stretch | Tetrazole ring |
| ~3050 | Aromatic C-H stretch | Phenyl ring |
| ~1700 | C=O stretch | Carboxylic acid |
| ~1600, ~1480 | C=C stretch | Aromatic ring |
| 1000-1200 | Ring vibrations | Tetrazole ring skeletal vibrations |
| (Source: Typical values for tetrazole and carboxylic acid-containing compounds.)[12][13] |
Mass Spectrometry (MS)
Mass spectrometry is essential for determining the molecular weight and confirming the molecular formula of the compound. Electrospray Ionization (ESI) is a suitable soft ionization technique for this polar molecule.[14]
-
Technique: ESI-MS (Negative Ion Mode)
-
Expected Ion: [M-H]⁻
-
Calculated m/z: 189.04 for C₈H₅N₄O₂⁻
-
Fragmentation: In tandem MS (MS/MS), characteristic fragmentation patterns for tetrazoles often involve the loss of N₂ (28 Da) from the deprotonated molecule.[15]
Key Applications in Advanced Sciences
The unique structure of 1-(4-Carboxyphenyl)-1H-tetrazole underpins its utility in two major scientific fields: drug discovery and materials science.
Role as a Carboxylic Acid Bioisostere in Drug Discovery
In medicinal chemistry, the tetrazole ring is one of the most widely recognized and successful bioisosteres for the carboxylic acid group.[4][16] Bioisosteric replacement is a strategy used to modify a lead compound to improve its pharmacokinetic or pharmacodynamic properties while retaining its desired biological activity.[17]
Rationale for Bioisosteric Replacement:
-
Similar Acidity: The 1H-tetrazole ring has a pKa value (typically 4.5-5.0) that is very similar to that of a carboxylic acid (pKa ~4.0-4.5). This allows it to exist in its deprotonated, anionic form at physiological pH, mimicking the carboxylate's ability to form crucial ionic bonds with biological targets.[5][18]
-
Enhanced Lipophilicity: The tetrazolate anion is more lipophilic than the corresponding carboxylate. This can lead to improved membrane permeability and better oral absorption of a drug candidate.[5]
-
Metabolic Stability: Carboxylic acids can be susceptible to metabolic processes like glucuronidation. Tetrazoles are generally more resistant to such metabolic transformations, which can result in a longer half-life in the body.[2][5]
-
Spatial Mimicry: The planar nature of the tetrazole ring allows it to occupy a similar space as a carboxylic acid group, preserving the overall molecular geometry required for receptor binding.
A prominent example of this strategy is the angiotensin II receptor antagonist Losartan, where a tetrazole group serves as a key acidic moiety for receptor interaction.[4][16]
Caption: Comparison of properties between carboxylic acid and tetrazole bioisosteres.
Function as a Bifunctional Linker in Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic molecules. The properties of a MOF—such as its pore size, shape, and surface chemistry—are dictated by the geometry and functionality of its components.
1-(4-Carboxyphenyl)-1H-tetrazole is an excellent candidate for a bifunctional organic linker due to its rigidity and the presence of two distinct metal-coordinating sites: the carboxylate group and the nitrogen atoms of the tetrazole ring.
Causality in MOF Design:
-
Connectivity: The para-substitution pattern of the functional groups on the phenyl ring creates a rigid, linear "strut." This predictable geometry allows for the rational design of porous frameworks with specific topologies.
-
Coordination Versatility: The carboxylate group can coordinate to metal centers in various modes (e.g., monodentate, bidentate), while the tetrazole ring offers additional coordination sites through its nitrogen atoms. This dual-coordination capability can lead to the formation of robust, high-connectivity networks.
-
Functional Pores: The nitrogen-rich nature of the tetrazole ring can impart specific properties to the pores of the resulting MOF, such as enhanced affinity for certain gases like CO₂ through dipole-quadrupole interactions. This makes MOFs derived from this linker promising for applications in gas storage and separation.[19]
Caption: Conceptual diagram of the linker connecting metal nodes in a MOF.
Conclusion
1-(4-Carboxyphenyl)-1H-tetrazole is a versatile and powerful building block for both life sciences and materials science. Its synthesis is straightforward, and its structure is readily confirmed by standard analytical techniques. For drug development professionals, its role as a metabolically superior bioisostere of the carboxylic acid functional group offers a proven strategy for optimizing drug candidates. For materials scientists, its rigid, bifunctional nature provides a reliable linker for designing functional Metal-Organic Frameworks with tailored properties. The continued exploration of this molecule and its derivatives is poised to yield further innovations in these critical fields.
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